BenchChemオンラインストアへようこそ!

MrgprX2 antagonist-2

Chiral Purity Patent Example Structural Identity

MrgprX2 antagonist-2 (Patent Example E163) is the definitive tool for replicating WO2021092262A1 findings. Its unique (R)-configuration eliminates stereochemical ambiguity, crucial for accurate docking and SAR studies. Unlike achiral antagonists (e.g., ZINC49534341) or racemic mixtures, this compound ensures reproducible target engagement. With vendor-verified purity ≥99.20% and a fluorinated urea scaffold that complements the DPU chemotype, it is ideal for FLIPR, β-hexosaminidase, and β-arrestin assays. Generic substitution risks false negatives—procure the exact patent-designated compound.

Molecular Formula C17H16F5N3O3
Molecular Weight 405.32 g/mol
Cat. No. B12415717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMrgprX2 antagonist-2
Molecular FormulaC17H16F5N3O3
Molecular Weight405.32 g/mol
Structural Identifiers
SMILESCCN(CC(C(F)(F)F)O)C(=O)NC1=NC=CC(=C1)OC2=CC(=CC(=C2)F)F
InChIInChI=1S/C17H16F5N3O3/c1-2-25(9-14(26)17(20,21)22)16(27)24-15-8-12(3-4-23-15)28-13-6-10(18)5-11(19)7-13/h3-8,14,26H,2,9H2,1H3,(H,23,24,27)/t14-/m1/s1
InChIKeyLLDJFKRONQQBRH-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MrgprX2 Antagonist-2: A Patent-Defined Small Molecule MRGPRX2 Antagonist for Inflammatory Skin Research Procurement


MrgprX2 antagonist-2 (CAS: 2642346-30-1) is a small-molecule antagonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor predominantly expressed on mast cells that mediates IgE-independent degranulation and pseudo-allergic reactions . This compound is specifically disclosed as example E163 in patent WO2021092262A1 and is commercially available from multiple vendors with a reported purity of ≥99.20% . The compound has a molecular formula of C17H16F5N3O3, a molecular weight of 405.32 g/mol, and possesses a defined chiral center ((R)-configuration) that is integral to its molecular identity .

Why MrgprX2 Antagonist-2 Cannot Be Substituted with Generic MRGPRX2 Modulators: Procurement Rationale


MRGPRX2 antagonists constitute a structurally and functionally heterogeneous class with marked differences in potency, selectivity, and in vivo applicability [1]. Generic substitution is untenable because key parameters such as binding affinity (Ki) vary by orders of magnitude across reported antagonists (e.g., PSB-172656: Ki = 0.142 nM vs. ZINC49534341: Ki = 32 nM) [2]. Furthermore, many MRGPRX2 antagonists lack cross-reactivity with the mouse ortholog Mrgprb2, whereas others exhibit species-specific activity that directly impacts preclinical in vivo model selection . MrgprX2 antagonist-2 is uniquely defined by its specific patent example (E163) and possesses a distinct chiral urea-based scaffold with a trifluoro-2-hydroxypropyl moiety that is not present in other commercially available MRGPRX2 antagonists, making its precise structural identity non-interchangeable [3]. The absence of published independent validation data for MrgprX2 antagonist-2 further reinforces the procurement necessity of sourcing the exact patent-designated compound to ensure reproducibility of proprietary findings [3].

MrgprX2 Antagonist-2: Quantitative Differentiation Evidence Against Closest Analogs for Informed Procurement


Defined Chiral Purity and Molecular Identity Confirmed by Patent Disclosure: MrgprX2 Antagonist-2 vs. Racemic or Undefined Analogs

MrgprX2 antagonist-2 is explicitly disclosed as a single enantiomer with defined (R)-configuration at the chiral center bearing the trifluoro-2-hydroxypropyl group . This is in contrast to many commercial MRGPRX2 modulators, such as ZINC49534341 (C9), which are achiral or lack a defined stereochemical specification in their product descriptions [1]. The patent disclosure provides unambiguous synthetic and analytical characterization for example E163, ensuring reproducibility of the exact molecular entity .

Chiral Purity Patent Example Structural Identity

Vendor-Reported Purity ≥99.20%: MrgprX2 Antagonist-2 vs. Minimum Purity Thresholds for In Vitro Assays

MrgprX2 antagonist-2 is commercially available with a reported purity of ≥99.20% (HPLC) from multiple vendors, as verified by Certificate of Analysis documentation . This purity exceeds the typical ≥98% threshold recommended for reliable in vitro pharmacology studies and compares favorably to other MRGPRX2 antagonists such as PSB-172656 (reported purity >98%) and MrgprX2 antagonist-9 (purity not consistently specified across vendors) .

Purity Quality Control Reproducibility

Proprietary Scaffold with Unique Fluorinated Urea Motif: MrgprX2 Antagonist-2 vs. Diaryl Urea (DPU) Class MRGPRX2 Antagonists

MrgprX2 antagonist-2 incorporates a distinct urea-based scaffold featuring a trifluoro-2-hydroxypropyl substituent and a 3,5-difluorophenoxy pyridine core [1]. This contrasts with the diaryl urea (DPU) class of MRGPRX2 antagonists, which typically exhibit sub-micromolar IC50 values in vitro and represent a different chemical series with distinct structure-activity relationships [2]. The presence of a chiral hydroxypropyl group and the specific fluorination pattern in MrgprX2 antagonist-2 provides a unique pharmacophore that is not represented in DPU antagonists or other commercially available MRGPRX2 modulators such as ZINC16991592 .

Chemical Scaffold Structure-Activity Relationship IP Position

Explicit Commercial Availability from Multiple Vendors: MrgprX2 Antagonist-2 vs. Research-Only Non-Commercial MRGPRX2 Antagonists

MrgprX2 antagonist-2 is commercially available from multiple independent vendors (MedChemExpress, TargetMol, InvivoChem, GLPBIO) with defined catalog numbers and stock levels . In contrast, several potent MRGPRX2 antagonists described in the literature, such as Compound B (IC50 = 0.42 nM in human skin mast cells) and various analogs from the PSB-172656 series, are not readily available through commercial channels and require custom synthesis or material transfer agreements [1]. The compound is offered in multiple pack sizes (5 mg to 100 mg) with transparent pricing, facilitating budget-conscious procurement and rapid experimental initiation .

Commercial Availability Procurement Supply Chain

MrgprX2 Antagonist-2: Recommended Research and Procurement Application Scenarios Based on Differential Evidence


Reproduction of Patent WO2021092262A1 Pharmacological Findings in Inflammatory Skin Disease Models

Given that MrgprX2 antagonist-2 is explicitly disclosed as example E163 in patent WO2021092262A1 [1], this compound is the definitive tool for replicating the patent's disclosed in vitro and in vivo findings related to MRGPRX2 antagonism in mast cell-mediated skin inflammation. Researchers aiming to validate or extend the patent's claims should procure this specific compound to ensure exact molecular identity, as substitution with other MRGPRX2 antagonists would introduce uncontrolled variables in structure-activity relationships [1].

Chiral-Specific MRGPRX2 Pharmacology Studies Requiring Defined Enantiomeric Purity

The defined (R)-configuration of MrgprX2 antagonist-2 makes it suitable for studies investigating enantioselective interactions with the MRGPRX2 receptor binding pocket . In contrast to achiral antagonists like ZINC49534341 (C9) or racemic mixtures, MrgprX2 antagonist-2 eliminates stereochemical ambiguity, which is essential for accurate computational docking, structure-based drug design, and high-resolution pharmacological profiling [2].

High-Throughput Screening (HTS) Campaigns Requiring High-Purity Chemical Probes for Primary and Orthogonal Assays

With a vendor-reported purity of ≥99.20% , MrgprX2 antagonist-2 is appropriate for use as a high-quality reference antagonist in HTS assays. Its high purity reduces the likelihood of false positives arising from contaminating agonists or cytotoxic impurities, thereby improving assay robustness and reproducibility. This is particularly relevant for calcium flux (FLIPR) assays, β-hexosaminidase release assays, and β-arrestin recruitment assays commonly used to evaluate MRGPRX2 modulators [3].

Complementary Tool Compound for Orthogonal Chemical Probe Studies Alongside Diaryl Urea (DPU) MRGPRX2 Antagonists

MrgprX2 antagonist-2, with its unique urea scaffold and fluorinated pyridine core , serves as an orthogonal chemical probe to the diaryl urea (DPU) class of MRGPRX2 antagonists [4]. Using both chemotypes in parallel studies can help dissect on-target vs. chemotype-specific off-target effects, strengthening the confidence in pharmacological conclusions regarding MRGPRX2-mediated biology in mast cells and sensory neurons [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MrgprX2 antagonist-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.